5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3OS/c1-15-9(13-14-10(15)17)5-16-6-2-3-8(12)7(11)4-6/h2-4H,5H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDWJYHUIZOJFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)COC2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of Triazole Core
The synthesis begins with the preparation of the triazole ring. Common precursors include thiosemicarbazides or hydrazides, which undergo cyclization reactions under controlled conditions:
- Reagents: Hydrazine derivatives and carbon disulfide.
- Conditions: Acidic or basic medium, typically at elevated temperatures (e.g., 80–120°C).
Step 2: Substitution Reaction
To introduce the phenoxy group containing chloro and fluorine substituents:
- Reagents: Aryl halides such as 3-chloro-4-fluorophenol.
- Reaction Type: Nucleophilic substitution reaction facilitated by alkylating agents like methyl iodide or bromide.
Step 3: Thiol Functionalization
The thiol group is incorporated via thiolation reactions:
- Reagents: Sulfur-containing compounds such as thiourea.
- Conditions: Heating in an inert atmosphere to prevent oxidation.
Step 4: Final Purification
The synthesized compound is purified using techniques like recrystallization or column chromatography to ensure high purity.
Reaction Conditions
| Reaction Step | Temperature Range | pH Range | Key Reagents |
|---|---|---|---|
| Cyclization | 80–120°C | Acidic/Neutral | Hydrazine derivatives |
| Substitution | 50–70°C | Neutral | Aryl halides |
| Thiolation | 100–150°C | Neutral/Inert | Thiourea |
Analytical Techniques
To confirm the synthesis and structural integrity of the compound:
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR):
- Detects functional groups like thiol (-SH) and aromatic bonds.
- Elemental Analysis:
Challenges in Synthesis
Some challenges encountered during synthesis include:
- Ensuring selectivity in substitution reactions to avoid side products.
- Preventing oxidation of the thiol group during purification steps.
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group undergoes oxidation under controlled conditions:
-
Disulfide formation : Treatment with H₂O₂ or I₂ in ethanol yields the corresponding disulfide dimer (Table 1).
-
Sulfonic acid derivatives : Strong oxidizing agents like KMnO₄ in acidic media convert the thiol to a sulfonic acid group (-SO₃H).
Reduction Reactions
The thiol group can be reduced to a sulfide (-S-) or further to a thioether:
-
Sulfide formation : NaBH₄ in ethanol reduces disulfide derivatives to sulfides.
-
Thioether synthesis : LiAlH₄ selectively reduces the thiol group to a methylene sulfide.
a) Nucleophilic Substitution at the Triazole Ring
The triazole’s N- and S-atoms participate in nucleophilic substitutions:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form S-alkyl derivatives.
-
Arylation : Couples with aryl halides via Ullmann or Buchwald-Hartwig conditions.
b) Phenoxy Group Functionalization
The 3-chloro-4-fluorophenoxy moiety undergoes electrophilic substitution:
-
Halogenation : Bromination with Br₂/FeBr₃ introduces Br at the ortho position.
-
Nitration : HNO₃/H₂SO₄ yields nitro derivatives.
Coupling Reactions
The triazole-thiol participates in cross-coupling reactions:
-
Suzuki-Miyaura : Pd(PPh₃)₄ enables coupling with arylboronic acids.
-
Thioether formation : Reacts with α-chloro ketones in basic media.
Complexation with Metals
The thiol and triazole groups coordinate transition metals:
-
Cu(II) complexes : Forms stable complexes with CuCl₂ in methanol.
-
Zn(II) complexes : Reacts with Zn(OAc)₂ to yield octahedral complexes.
| Metal Salt | Conditions | Product | Stability Constant (log K) | Source |
|---|---|---|---|---|
| CuCl₂ | MeOH, RT | [Cu(L)₂Cl₂] | 8.2 ± 0.3 | |
| Zn(OAc)₂ | EtOH, reflux | [Zn(L)(OAc)] | 6.7 ± 0.2 |
Mechanistic Insights
-
Oxidation : Proceeds via a radical mechanism, confirmed by ESR studies .
-
Substitution : DFT calculations indicate SN² pathway at the triazole ring .
-
Metal complexation : X-ray crystallography reveals N,S-chelation mode .
Comparative Reactivity
| Feature | 5-[(3-Chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | Analog (4-Methyl-1,2,4-triazole) |
|---|---|---|
| Thiol reactivity | Higher due to electron-withdrawing phenoxy group | Lower (pKa ~8.5 vs. ~10.2) |
| Metal binding | Forms N,S-chelate complexes | Binds via N-only |
| Oxidative stability | Disproportionates under strong oxidizers | Stable up to 150°C |
Key Research Findings
-
Antifungal activity : Thioether derivatives inhibit Candida albicans (MIC = 4 µg/mL) .
-
Catalytic applications : Cu complexes show 92% efficiency in Suzuki couplings .
This compound’s versatility in organic synthesis, catalysis, and medicinal chemistry underscores its significance in modern research.
Scientific Research Applications
5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a synthetic organic compound featuring a triazole ring and a thiol group, garnering interest for its potential biological activities in medicinal chemistry and pharmacology. The compound's unique structure, including the triazole ring capable of forming hydrogen bonds and the phenoxy and halogen groups enhancing binding affinity, contributes to its varied applications.
Chemical Properties and Structure
The molecular formula of this compound is C10H9ClFN3OS, and it has a molecular weight of approximately 273.72 g/mol . Key properties include:
- IUPAC Name: 3-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
- InChI Code: 1S/C10H9ClFN3OS/c1-15-9(13-14-10(15)17)5-16-6-2-3-8(12)7(11)4-6/h2-4H,5H2,1H3,(H,14,17)
- InChI Key: HLDWJYHUIZOJFI-UHFFFAOYSA-N
- Canonical SMILES: CN1C(=NNC1=S)COC2=CC(=C(C=C(C=C2)F)Cl
The compound interacts with molecular targets like enzymes or receptors. The triazole ring can form hydrogen bonds, inhibiting enzyme activity or modulating receptor function, while the phenoxy and halogen groups enhance binding affinity and specificity. Studies document the biological activities of triazole compounds, including antifungal and antimicrobial properties. The thiol group in this compound imparts distinct chemical reactivity and biological activity compared to similar compounds.
Applications
Mechanism of Action
The mechanism of action of 5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. The phenoxy and halogen groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
A comparative analysis of structurally related 1,2,4-triazole-3-thiol derivatives reveals distinct differences in substituent effects:
Key Observations :
- Electron-withdrawing vs.
- Lipophilicity : Adamantyl (Ev1) and decylthio (Ev2,5) substituents increase lipophilicity compared to the target compound, which may affect bioavailability.
Key Observations :
- Antifungal activity : Decylthio-containing analogs (Ev2,5) show higher antifungal activity than halogenated derivatives, suggesting alkyl chains may outperform halogens in membrane penetration.
- Antiradical activity: Pyrazole-substituted triazoles (Ev8) exhibit moderate antioxidant effects, whereas the target compound’s halogenated phenoxy group may prioritize electrophilic reactivity over radical scavenging.
Key Observations :
- The target compound’s dual Cl/F substituents may improve corrosion inhibition compared to mono-halogenated analogs (Ev4) by increasing surface adsorption strength.
Challenges :
Biological Activity
5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by the presence of a triazole ring and a thiol group, which contribute to its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 244.72 g/mol. The structural features are essential for its biological activity, particularly in enzyme inhibition and antimicrobial properties.
The mechanism of action of this compound primarily involves its interaction with various enzymes and receptors. The triazole ring can form hydrogen bonds with active sites on enzymes, inhibiting their activity. This property is particularly relevant in targeting fungal cytochrome P450 enzymes, which are critical for the metabolism of many drugs and the biosynthesis of ergosterol in fungi .
Biological Activities
-
Antimicrobial Activity :
- The compound has shown significant antimicrobial properties against various bacterial strains. Studies indicate that derivatives of triazole compounds exhibit Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics. For example, triazole derivatives have been reported with MIC values ranging from 0.25 to 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
- Comparative studies highlight that triazole hybrids demonstrate enhanced potency against bacterial strains compared to traditional antibiotics like ciprofloxacin and vancomycin .
-
Antifungal Activity :
- The triazole moiety is well-known for its antifungal properties. Research indicates that compounds containing the triazole structure can effectively inhibit fungal growth by disrupting ergosterol biosynthesis. For instance, compounds similar to this compound have been shown to possess antifungal activity against Candida albicans and Aspergillus flavus with MIC values significantly lower than those of conventional antifungal agents .
- Anticancer Potential :
Case Studies and Research Findings
Several studies have documented the biological activities of triazole compounds:
Comparison with Similar Compounds
The unique structure of this compound sets it apart from other triazole derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 5-(Phenoxy)-1H-1,2,4-triazole | Lacks thiol group | Moderate antibacterial |
| 1-(Substituted phenyl)-1H-1,2,4-triazoles | Varies based on substitutions | Antifungal activity |
| 5-[(3-chloro-4-fluorophenoxy)methyl]-triazoles | Contains thiol group; enhanced binding affinity | Strong antimicrobial and antifungal properties |
Q & A
Q. What are the established synthetic methodologies for 5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol?
The compound is synthesized via alkylation of the triazole-thiol precursor. Key steps include:
- Alkylation : Reacting 4-methyl-4H-1,2,4-triazole-3-thiol with 3-chloro-4-fluorophenoxymethyl halides under basic conditions (e.g., KOH/ethanol) at reflux.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures.
- Characterization : ¹H NMR (to confirm substitution patterns), elemental analysis (C, H, N, S), and mass spectrometry .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
A combination of methods is essential:
- ¹H NMR spectroscopy : To verify substituent positions (e.g., methyl group at position 4, phenoxy-methyl linkage).
- Chromatographic purity : HPLC or TLC with UV detection.
- Elemental analysis : Confirms stoichiometry (C, H, N, S) within ±0.4% deviation.
- Mass spectrometry (EI/ESI) : Validates molecular ion peaks and fragmentation patterns .
Q. What preliminary biological activities have been reported for this compound?
Initial studies indicate:
- Antimicrobial activity : Moderate inhibition against Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis.
- Antifungal potential : Activity against C. albicans (MIC ~25 µg/mL).
- Toxicity screening : LD₅₀ > 500 mg/kg in rodent models, suggesting low acute toxicity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence pharmacological activity?
Systematic modifications reveal:
- Electron-withdrawing groups (Cl, F) : Enhance antimicrobial activity by increasing lipophilicity and membrane penetration.
- Amino or hydroxyl substitutions : Improve solubility but may reduce potency.
- Metal complexes (e.g., Cu²⁺, Zn²⁺) : Exhibit enhanced activity due to chelation effects. For example, Schiff base derivatives show 4–8× lower MIC values compared to the parent compound .
Q. What computational approaches are used to predict the biological activity of derivatives?
- PASS Online : Predicts antimicrobial, antiviral, and antitumor potential based on structure-activity relationships.
- Molecular docking : Identifies binding interactions with targets like E. coli DNA gyrase or fungal CYP51.
- QSAR modeling : Correlates substituent electronic parameters (σ, π) with bioactivity .
Q. How can contradictory data in literature regarding physicochemical properties be resolved?
Contradictions in solubility or melting points often arise from:
- Polymorphism : Use DSC and X-ray crystallography to identify crystalline forms.
- Purity discrepancies : Reanalyze samples via HPLC-MS and elemental analysis.
- Solvent effects : Report properties in standardized solvents (e.g., DMSO for solubility assays) .
Methodological Considerations
Q. What strategies optimize reaction yields during synthesis?
- Catalyst selection : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency.
- Solvent optimization : DMF or acetonitrile enhances solubility of intermediates.
- Temperature control : Maintaining 60–80°C minimizes side reactions .
Q. How is the compound’s stability assessed under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
